Z-Leu-pna

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

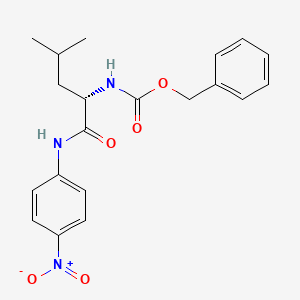

Z-Leu-pna, also known as benzyloxycarbonyl-L-leucine-p-nitroanilide, is a chromogenic substrate commonly used in the study of proteolytic enzymes. It is particularly useful in enzymatic assays to measure the activity of leucine aminopeptidase and other proteases that cleave leucine residues from the N-terminus of peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-pna typically involves the protection of the amino group of leucine with a benzyloxycarbonyl (Z) group, followed by the coupling of the protected leucine with p-nitroaniline. The reaction conditions often include the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. SPPS is often preferred for its efficiency and ease of purification.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Leu-pna undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by proteases, resulting in the release of p-nitroaniline.

Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional moieties.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using leucine aminopeptidase or other specific proteases.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using agents like sodium dithionite.

Substitution: Use of strong bases or nucleophiles to replace the benzyloxycarbonyl group.

Major Products Formed

- p-Nitroaniline and leucine. p-Phenylenediamine and leucine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Enzymatic Activity Studies

Z-Leu-pNA is widely utilized as a chromogenic substrate for the determination of aminopeptidase activity. The compound releases p-nitroaniline upon cleavage, which can be quantified spectrophotometrically.

Kinetic Parameters

The hydrolysis of this compound by various enzymes has been characterized, providing insights into enzyme kinetics. For example, studies have shown that the rate of hydrolysis is significantly influenced by the enzyme's specificity:

| Substrate | k_cat (s−1) | K_m (mM) | k_cat/K_m (mM−1s−1) |

|---|---|---|---|

| This compound | 70.66 ± 3.58 | 2.52 ± 0.11 | 28.1 |

| Lys-pNA | 10.71 ± 0.54 | 4.12 ± 0.24 | 2.60 |

This table illustrates that this compound exhibits higher catalytic efficiency compared to other substrates, making it a preferred choice for studying broad-spectrum aminopeptidases .

Applications in Peptide Research

This compound is instrumental in peptide research, particularly in the characterization of serine proteases and cysteine proteases.

Case Study: Characterization of Ficin

In a study involving ficin, a cysteine protease extracted from figs, this compound was used to assess enzyme activity:

- Methodology : The absorbance at 405 nm was monitored over time to measure the cleavage of this compound.

- Findings : The absorbance increased proportionally with reaction time, indicating successful hydrolysis by ficin . This demonstrates the utility of this compound in evaluating protease function.

Molecular Dynamics Studies

Molecular dynamics simulations have been employed to understand the conformational flexibility and interactions of peptides containing this compound.

Structural Insights

Research has shown that peptides like Z-Ala-Ala-Leu-pNA exhibit significant flexibility in solution, which can affect their interaction with enzymes:

- Simulation Results : The peptide can adopt various conformations, influencing its binding affinity and hydrolysis rate when interacting with different proteases . This highlights the importance of conformational dynamics in enzymatic reactions.

Photodynamic Therapy Applications

Recent studies have explored the potential use of this compound derivatives in photodynamic therapy (PDT).

Nanoparticle Formation

Research indicated that nanoparticles formed from this compound conjugates can be internalized by cells without cytotoxic effects under normal conditions but show significant cytotoxicity upon irradiation:

Mécanisme D'action

Z-Leu-pna exerts its effects through enzymatic hydrolysis. The leucine aminopeptidase or other specific proteases cleave the leucine residue from the N-terminus, releasing p-nitroaniline. The release of p-nitroaniline can be quantitatively measured by its absorbance at 405 nm, providing a means to assess enzyme activity. The molecular targets include the active sites of proteases, where the substrate binds and undergoes cleavage.

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Phe-Leu-Glu-pNA: Another chromogenic substrate used for glutamyl endopeptidases.

Z-Gly-Gly-Leu-pNA: Used as a substrate for neutral endopeptidase.

Leu-pNA: A simpler substrate used for leucine aminopeptidase assays.

Uniqueness

Z-Leu-pna is unique due to its specific use in studying leucine aminopeptidase activity. Its chromogenic nature allows for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research.

Activité Biologique

Z-Leu-pNA, a synthetic peptide derivative, has garnered attention for its role as a substrate in various biochemical assays, particularly in studying aminopeptidase activity. This article delves into its biological activity, focusing on its enzymatic interactions, kinetic properties, and implications in microbial biofilm formation.

Overview of this compound

This compound (Z-Leucine-p-nitroanilide) is a substrate used primarily to assess the activity of aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. The compound's structure includes a protective Z-group (benzyloxycarbonyl) attached to the leucine residue, which enhances its stability and specificity in enzymatic reactions.

Substrate Specificity

Research indicates that this compound is hydrolyzed by various aminopeptidases, with differing efficiencies compared to other substrates like Lys-pNA and Arg-pNA. Kinetic studies have shown that:

- Kinetic Parameters : The kcat (turnover number) for this compound varies significantly across different enzymes. For instance, studies have reported kcat values for Leu-pNA ranging from 689 min−1 for PaAP (Pseudomonas aeruginosa aminopeptidase) to lower values for other substrates such as Val-pNA (6.9 min−1) .

- Enzyme Efficiency : The efficiency of enzyme-substrate interactions can be expressed as Kmkcat, where Km is the Michaelis constant. For this compound, this ratio suggests a favorable interaction with specific aminopeptidases .

Comparative Hydrolysis Rates

A comparative analysis of hydrolysis rates reveals that this compound is hydrolyzed at rates similar to or lower than Lys-pNA but higher than Arg- or Met-pNA:

| Substrate | Hydrolysis Rate (min−1) |

|---|---|

| Lys-pNA | 248 |

| This compound | 689 |

| Arg-pNA | ~86 |

| Met-pNA | ~86 |

This table highlights the preferential substrate usage by aminopeptidases, indicating that while this compound is effective, it may not always be the preferred choice compared to Lys-pNA .

Biofilm Formation Inhibition

Recent studies have demonstrated that this compound can inhibit biofilm formation in Pseudomonas aeruginosa by targeting secreted aminopeptidases critical for biofilm maturation. The inhibition mechanism involves competitive binding to the active site of these enzymes, thereby reducing their activity and preventing biofilm development .

- Experimental Setup : In vitro assays were conducted where varying concentrations of this compound were introduced to cultures of Pseudomonas aeruginosa. The resultant biofilm mass was quantified using crystal violet staining techniques.

- Results : A significant reduction in biofilm biomass was observed at higher concentrations of this compound, corroborating its potential as an anti-biofilm agent.

Structural Insights

The structural analysis of aminopeptidases interacting with this compound has provided insights into the binding mechanisms at play. Crystallographic studies reveal that:

- Active Site Composition : The active site typically contains metal ions (e.g., Zn2+), which are crucial for catalysis. For instance, two zinc ions are coordinated within the active site of PaAP, facilitating the hydrolysis of substrates like this compound .

- Inhibitory Mechanisms : Structural studies have also identified how modifications in substrate design can enhance or inhibit enzymatic activity, leading to potential applications in drug design targeting bacterial infections.

Propriétés

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFYUGQKEFKRAI-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.